(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid
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Overview
Description
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a difluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methylbenzene and a suitable chiral auxiliary.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the propanoic acid group to other functional groups such as carboxylic acids or ketones.
Reduction: Reduction of the aromatic ring or the propanoic acid group to form alcohols or alkanes.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,5-Difluorophenyl)propanoic acid: Similar structure but lacks the methyl group.
(2S)-2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the fluorine atoms.
(2S)-2-(2,5-Dichloro-4-methylphenyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methyl group on the aromatic ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-9(12)7(4-8(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSENWPQBQUXVKU-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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